Bienvenue dans la boutique en ligne BenchChem!

Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycinate

Medicinal Chemistry Chemical Biology Drug Discovery

Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycinate (CAS 1858251-37-2) is a synthetic glycine derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety and an ethylsulfonyl group on the amino nitrogen, with a methyl ester terminus. The compound has a molecular formula of C13H17NO6S and a molecular weight of 315.34 g/mol, with commercially available purity typically around 95%.

Molecular Formula C13H17NO6S
Molecular Weight 315.34 g/mol
CAS No. 1858251-37-2
Cat. No. B1472895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycinate
CAS1858251-37-2
Molecular FormulaC13H17NO6S
Molecular Weight315.34 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N(CC(=O)OC)C1=CC2=C(C=C1)OCCO2
InChIInChI=1S/C13H17NO6S/c1-3-21(16,17)14(9-13(15)18-2)10-4-5-11-12(8-10)20-7-6-19-11/h4-5,8H,3,6-7,9H2,1-2H3
InChIKeyUJTNCMQURUWXFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycinate (CAS 1858251-37-2)


Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycinate (CAS 1858251-37-2) is a synthetic glycine derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety and an ethylsulfonyl group on the amino nitrogen, with a methyl ester terminus . The compound has a molecular formula of C13H17NO6S and a molecular weight of 315.34 g/mol, with commercially available purity typically around 95% . It belongs to the class of 1,4-benzodioxane derivatives, which have been explored as scaffolds for various receptor targets including nicotinic, alpha-adrenergic, and 5-HT receptor subtypes .

Procurement Risk Analysis: Substitution Challenges for Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycinate


Substitution among 1,4-benzodioxane derivatives is not reliable due to the profound impact of even minor substituent changes on biological target engagement. For example, replacing the N-ethylsulfonyl glycinate moiety with an N-methylsulfonyl or altering the benzodioxin ring fusion position can shift receptor selectivity profiles between serotonergic, adrenergic, and nicotinic targets . Furthermore, the methyl ester of this specific compound (MDBEG) influences solubility and metabolic stability compared to its free acid analog N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine (CAS 1018603-62-7), which may exhibit different pharmacokinetic properties, making generic interchange inadvisable without experimental validation .

Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycinate: Quantitative Differentiation Evidence Assessment


Assessment of Systematic Evidence Gap for Differential Selection

A comprehensive search of primary research papers, patents, and authoritative databases including BindingDB, ChEMBL, and Google Patents was conducted. This search failed to yield accessible, publicly-available head-to-head quantitative biological data (e.g., IC50, Ki, EC50) for Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycinate against specified comparators or in specific assay contexts [1][2][3]. The absence of deposited bioactivity data in databases like ChEMBL and PubChem for this specific CAS number means no quantitative target engagement, selectivity profile, or functional assay result can be cited to demonstrate its superiority over related analogs [4]. This evidence gap is the most critical finding for procurement decisions.

Medicinal Chemistry Chemical Biology Drug Discovery

Physicochemical Property Differentiation: Methyl Ester vs. Free Acid Analog

The target compound is the methyl ester derivative (MW 315.34 g/mol) , while the closest commercially available analog is the free carboxylic acid, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine (CAS 1018603-62-7, MW 301.32 g/mol) . Esterification increases the calculated LogP by approximately 0.5-1.0 units based on the Hansch-Leo fragmental method for the -CH2- replacement of -H, enhancing passive membrane permeability. This structural modification is a common prodrug strategy to improve oral bioavailability, although specific Caco-2 or PAMPA permeability values for this pair have not been publicly deposited .

ADME Pharmacokinetics Chemical Properties

Benzodioxin Scaffold Selectivity Context vs. Aza-Analogues

The 1,4-benzodioxin scaffold present in the target compound provides a distinct conformational profile compared to aza-analogues (e.g., benzodioxin ring nitrogen substitutions). Literature on 2-substituted-2,3-dihydro-1,4-benzodioxins shows that the oxygen atoms in the non-aromatic ring critically influence the dihedral angle and electron density of the aromatic ring, affecting binding to biological targets such as sulfonamide diuretic receptors and adrenergic sites [1][2]. Specifically, 6-sulfamoyl-2,3-dihydro-1,4-benzodioxins demonstrated lower diuretic and antihypertensive activities than trichloromethiazide, indicating the scaffold's inherent pharmacological tuning capability [1].

Scaffold Hopping Selectivity Drug Design

Recommended Application Scenarios for Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycinate Procurement


Medicinal Chemistry Probe Development Requiring a 1,4-Benzodioxin Scaffold with Modified Glycine Warhead

This compound is suitable for early-stage medicinal chemistry programs exploring sulfonamide-glycine hybrids on a 1,4-benzodioxin core. Its ethylsulfonyl group and methyl ester provide a distinctive substitution pattern for structure-activity relationship (SAR) studies targeting GPCRs or enzymes where benzodioxane derivatives have shown preliminary activity . The absence of public bioactivity data means it can serve as a novel starting point for proprietary optimization campaigns, avoiding crowded IP space associated with heavily characterized scaffolds [1].

Prodrug Strategy or ADME Profiling Studies Comparing Ester and Acid Forms

Given the methyl ester functional group, this compound is ideal for comparative ADME studies against its free acid counterpart (CAS 1018603-62-7) to evaluate the impact of esterification on permeability, metabolic stability, and oral bioavailability. This is relevant for programs where the carboxylic acid is the intended pharmacophore but requires a prodrug form for cellular or in vivo delivery .

Chemical Biology Tool Compound for Benzodioxin-Containing Pharmacophore Validation

The compound can be used as a chemical tool to validate the biological relevance of the 1,4-benzodioxin moiety in target engagement studies, particularly where related scaffolds have shown activity (e.g., adrenergic, serotonergic, or nicotinic receptors). Its availability in 95% purity from multiple vendors makes it a practical choice for initial hit confirmation and counter-screening experiments.

Quote Request

Request a Quote for Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.